Ethyl (3-aminophenyl)carbamate hydrochloride
Overview
Description
Ethyl (3-aminophenyl)carbamate hydrochloride is an organic compound with the molecular formula C9H13ClN2O2. It is a derivative of carbamic acid and is characterized by the presence of an ethyl ester group and an amino group attached to a phenyl ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3-aminophenyl)carbamate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of ethyl (3-aminophenyl)carbamate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Another method involves the reaction of 3-aminophenyl isocyanate with ethanol. This reaction also proceeds via nucleophilic substitution, forming ethyl (3-aminophenyl)carbamate, which is subsequently converted to the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The crude product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-aminophenyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl (3-aminophenyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (3-aminophenyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl (3-aminophenyl)carbamate hydrochloride can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (4-aminophenyl)carbamate hydrochloride: Similar structure but with the amino group in the para position instead of the meta position.
Ethyl (3-nitrophenyl)carbamate hydrochloride: Similar structure but with a nitro group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ethyl ester group and an amino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-(3-aminophenyl)carbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)11-8-5-3-4-7(10)6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFTYUPBCCAAPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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